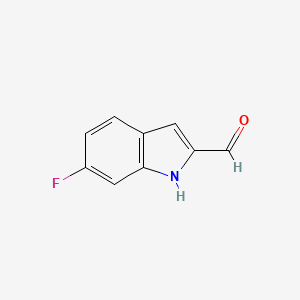

6-Fluoro-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFGWBJNOHHZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699627 | |

| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-81-7 | |

| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles

6-Fluoro-1H-indole-2-carhaldehyde is a valuable fluorinated indole derivative that serves as a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This makes 6-fluoro-1H-indole-2-carbaldehyde a sought-after precursor for the synthesis of a diverse range of bioactive compounds, including those with potential antidepressant and antipsychotic activities.[3] This guide provides a comprehensive overview of the synthetic protocols for this important intermediate, with a focus on the underlying chemical principles and practical experimental details.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached in a two-stage process: first, the synthesis of the 6-fluoroindole core, followed by the introduction of the carbaldehyde group at the C2 position.

Part 1: Synthesis of the 6-Fluoroindole Precursor

The construction of the 6-fluoroindole ring system is a critical first step. Two of the most prominent and versatile methods for the synthesis of substituted indoles, including 6-fluoroindole, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[4]

1. Leimgruber-Batcho Indole Synthesis

This method is often favored for industrial-scale synthesis due to its high yields, mild reaction conditions, and the availability of starting materials.[5] The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole [4]

Step 1: Enamine Formation

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

-

Alternatively, the reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst (for hydrogenation) or iron residues.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.

2. Fischer Indole Synthesis

A classic and widely used method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4]

Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole [4]

Step 1: Hydrazone Formation

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.

| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Leimgruber-Batcho | 4-fluoro-2-nitrotoluene | DMF-DMA, Pd/C or Fe/AcOH | Reflux, then hydrogenation or reduction | High yields, mild conditions, scalable | Availability of substituted o-nitrotoluenes can be a limitation |

| Fischer Indole | 4-fluorophenylhydrazine | Aldehyde/ketone, Acid catalyst (PPA, H₂SO₄, ZnCl₂) | Heating (80-150°C) | Versatile, well-established | Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions |

Table 1. Comparison of major synthesis routes for 6-fluoroindole.

Part 2: Formylation of 6-Fluoroindole at the C2 Position

The introduction of a formyl group onto the indole ring can be directed to different positions depending on the reaction conditions and reagents employed. While electrophilic substitution reactions like the Vilsmeier-Haack reaction typically favor formylation at the electron-rich C3 position, achieving substitution at the C2 position requires a different strategy. The most effective method for the C2-formylation of indoles involves a directed ortho-metalation approach, specifically lithiation at the C2 position, followed by quenching with a formylating agent.

Causality Behind C2-Formylation via Lithiation

The hydrogen atom at the C2 position of the indole ring is the most acidic proton on the carbocyclic ring. This is due to the inductive effect of the adjacent nitrogen atom and the ability of the resulting C2-anion to be stabilized by coordination with the lithium cation. By using a strong organolithium base, such as n-butyllithium (n-BuLi), it is possible to selectively deprotonate the C2 position, generating a 2-lithioindole intermediate. This powerful nucleophile can then react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality specifically at the C2 position.[6]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable procedure for the C2-formylation of indole and is proposed for the synthesis of the 6-fluoro derivative.[7] Optimization may be necessary to account for the electronic effects of the fluorine substituent.

-

Preparation: To a solution of 6-fluoroindole (1.00 g, 7.40 mmol) in 50 mL of dry tetrahydrofuran (THF) under an argon atmosphere, cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 eq, 8.14 mmol) to the cooled THF solution. Stir the mixture at -78°C for 30 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq, 8.88 mmol) to the reaction mixture.

-

Warming and Quenching: Allow the resulting mixture to warm to room temperature over a period of 1.5 hours. Then, add water (10 mL) to quench the reaction and stir for 15 minutes.

-

Extraction: Add diethyl ether to the mixture. Separate the organic layer and wash it three times with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting solid by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [8][9] |

| Molecular Weight | 163.15 g/mol | [8][9] |

| Appearance | Expected to be a solid | - |

| Storage | 2-8°C | [9] |

Table 2. Physical and Chemical Properties of this compound.

Spectroscopic Data

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehyde H | ~9.9 | s | -CHO |

| Indole NH | ~8.5-9.5 | br s | N-H |

| Aromatic H | ~7.0-7.8 | m | Ar-H |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Aldehyde C | ~182-185 | C=O |

| Aromatic C | ~110-160 | Ar-C |

Table 3. Expected ¹H and ¹³C NMR Data for this compound.

Conclusion and Future Perspectives

This technical guide has outlined robust and reliable protocols for the synthesis of this compound, a key intermediate in drug discovery. The strategic choice of either the Leimgruber-Batcho or Fischer indole synthesis allows for the efficient production of the 6-fluoroindole precursor. Subsequent C2-formylation via a directed lithiation strategy provides a clear pathway to the target molecule. The provided protocols, rooted in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors. Further optimization of the proposed C2-formylation protocol for the 6-fluoroindole substrate will be a valuable contribution to the field, enabling broader access to this important building block for the development of novel therapeutics.

References

- BenchChem. (2025).

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- BenchChem. (2025).

- Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 743-757.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Spectral Analysis of 6-Fluoroindole and a. BenchChem.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Organic Reactions. (n.d.). Formylation. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. BenchChem.

-

Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. volochem.com [volochem.com]

- 9. This compound [myskinrecipes.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Fluoro-1H-indole-2-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluoro-1H-indole-2-carbaldehyde (CAS No. 933746-81-7), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and reactivity, highlighting its role as a versatile precursor for a range of biologically active molecules, particularly serotonin receptor modulators. The strategic incorporation of a fluorine atom onto the indole scaffold imparts unique properties that are highly sought after in modern drug design, making a thorough understanding of this compound essential for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom, as seen in this compound, is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[2]

This compound, with its reactive aldehyde functionality at the C2 position, serves as a versatile synthetic handle for constructing complex molecular architectures.[3] It is a key building block in the synthesis of potential antidepressant and antipsychotic agents.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 933746-81-7 | [3] |

| Molecular Formula | C₉H₆FNO | [4] |

| Molecular Weight | 163.15 g/mol | [4] |

| Appearance | Off-white to yellow solid | [5] |

| Storage | 2-8°C | [4] |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from data on closely related indole-2-carbaldehyde and fluorinated indole derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.2 ppm. The indole N-H proton will likely be a broad singlet further downfield. The aromatic protons will exhibit complex splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde group, resonating at approximately δ 180-185 ppm. The carbon atom attached to the fluorine (C6) will show a large one-bond C-F coupling constant. Other carbons in the benzene ring will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1660-1690 cm⁻¹. A broad N-H stretching band is also expected in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.15 m/z).

Synthesis of this compound

The synthesis of indole-2-carbaldehydes can be more challenging than their C3-substituted counterparts. While the Vilsmeier-Haack reaction is a common method for the formylation of indoles, it typically directs substitution to the electron-rich C3 position.[6][7] Achieving C2-formylation often requires alternative strategies.

One established method for the synthesis of indole-2-carbaldehydes involves a two-step procedure starting from the corresponding indole-2-carboxylic acid ester. This approach ensures regioselectivity at the C2 position.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via the reduction of a 6-fluoroindole-2-carboxylic acid derivative to the corresponding alcohol, followed by oxidation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

The following protocol is a representative procedure adapted from established methods for the synthesis of indole-2-carbaldehydes.[8] Researchers should optimize conditions for this specific substrate.

Step 1: Reduction of Ethyl 6-Fluoroindole-2-carboxylate to (6-Fluoro-1H-indol-2-yl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 6-fluoroindole-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-fluoro-1H-indol-2-yl)methanol, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation of (6-Fluoro-1H-indol-2-yl)methanol to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude (6-fluoro-1H-indol-2-yl)methanol from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂) in several portions to the stirred solution. The amount of MnO₂ required can vary significantly depending on its activity, so a significant excess is typically used.

-

Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC. The reaction time can range from a few hours to overnight.

-

Isolation and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel to afford the final product.

Reactivity and Synthetic Applications

The aldehyde group at the C2 position of this compound is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Key Reactions

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds (e.g., malononitrile, nitroalkanes) and amines to form a variety of heterocyclic and acyclic structures. For instance, condensation with nitroalkanes followed by reduction is a common route to synthesize tryptamine analogs.[1]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to various 2-(aminomethyl)indoles.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C2 position, forming carbon-carbon double bonds.

-

Oxidation: The aldehyde can be oxidized to the corresponding 6-fluoroindole-2-carboxylic acid, another important synthetic intermediate.

-

Reduction: Reduction of the aldehyde, for example with sodium borohydride, will yield the corresponding 2-hydroxymethylindole.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. volochem.com [volochem.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

spectroscopic data (NMR, IR, MS) of 6-Fluoro-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indole-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Molecular Formula: C₉H₆FNO, Molecular Weight: 163.15 g/mol ).[1][2] As a key heterocyclic building block in medicinal chemistry, particularly for developing serotonin receptor modulators and other bioactive molecules, unambiguous structural confirmation is paramount.[2] This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this compound. It is designed for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to acquire, interpret, and validate the structure of this and similar indole derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with standardized atom numbering for NMR assignments, is presented below. The fluorine atom at the C6 position and the carbaldehyde group at C2 are the key functional groups that dictate the molecule's unique spectral signature.

Caption: Molecular structure with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5- and 6-substituted indoles, the electronic effects of the substituents significantly influence the chemical shifts and coupling constants of the ring protons.[3][4]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole derivatives due to its ability to solubilize the sample and slow the exchange of the N-H proton, allowing for its observation.[5]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter, which is critical for achieving high spectral resolution.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment. The aldehyde proton is characteristically found far downfield, while the aromatic protons exhibit splitting patterns influenced by both H-H and H-F couplings.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (H1) | ~12.0 - 12.5 | br s | - |

| CHO (H8) | ~9.80 | s | - |

| H7 | ~7.85 | dd | J(H7,H5)≈2.4, J(H7,F)≈10.0 |

| H4 | ~7.70 | dd | J(H4,H5)≈8.8, J(H4,F)≈5.5 |

| H3 | ~7.40 | s | - |

| H5 | ~7.15 | ddd | J(H5,H4)≈8.8, J(H5,H7)≈2.4, J(H5,F)≈8.8 |

Expertise & Causality:

-

N-H Proton (H1): The indole N-H proton appears as a broad singlet in the far downfield region (~12.0-12.5 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent.[5][6]

-

Aldehyde Proton (H8): This proton is highly deshielded by the anisotropic effect of the carbonyl double bond, causing it to resonate at a very low field (~9.80 ppm) as a sharp singlet.[7]

-

Aromatic Protons (H4, H5, H7): The electron-withdrawing nature of both the fluorine at C6 and the indole nitrogen influences the chemical shifts. The most significant feature is the coupling to the ¹⁹F nucleus.

-

H7: Experiences a large meta coupling to the fluorine atom (⁴JHF ≈ 10.0 Hz) and a smaller meta coupling to H5 (⁴JHH ≈ 2.4 Hz), resulting in a doublet of doublets.

-

H5: Is subject to ortho coupling with H4 (³JHH ≈ 8.8 Hz), ortho coupling with the fluorine atom (³JHF ≈ 8.8 Hz), and para coupling with H7 (⁵JHH ≈ 2.4 Hz), leading to a complex doublet of doublet of doublets.

-

H4: Shows a standard ortho coupling to H5 (³JHH ≈ 8.8 Hz) and a para coupling to the fluorine (⁵JHF ≈ 5.5 Hz), appearing as a doublet of doublets.

-

-

Pyrrole Proton (H3): The proton at the C3 position is typically a singlet in 2-substituted indoles and is found in the aromatic region (~7.40 ppm).[8]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Carbons attached to or near electronegative atoms (O, N, F) are shifted downfield.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C=O (C8) | ~185.0 | - |

| C6 | ~159.0 | ¹JCF ≈ 240 |

| C7a | ~138.0 | ⁴JCF ≈ 4 |

| C2 | ~135.0 | - |

| C3a | ~127.0 | ⁴JCF ≈ 1 |

| C4 | ~123.0 | ³JCF ≈ 6 |

| C7 | ~115.0 | ³JCF ≈ 5 |

| C5 | ~110.0 | ²JCF ≈ 25 |

| C3 | ~108.0 | - |

Expertise & Causality:

-

Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded, appearing at ~185.0 ppm, a characteristic region for this functional group.[7]

-

Fluorinated Carbon (C6): The carbon directly bonded to fluorine (C6) exhibits a very large one-bond coupling constant (¹JCF ≈ 240 Hz) and is shifted significantly downfield to ~159.0 ppm.

-

Other Aromatic Carbons: The carbons ortho (C5) and meta (C7, C4) to the fluorine atom show smaller but distinct C-F couplings (²JCF, ³JCF), which are diagnostic. The remaining carbon signals are assigned based on established chemical shift trends for indole systems.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

|---|---|---|

| ~3300 | Medium | N-H stretch (indole) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde, Fermi resonance doublet) |

| ~1665 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~850-800 | Strong | C-H bend (out-of-plane, aromatic) |

Expertise & Causality:

-

N-H Stretch: A medium-intensity peak around 3300 cm⁻¹ is characteristic of the N-H bond in the indole ring.[6]

-

Aldehydic C-H Stretches: The presence of an aldehyde is strongly indicated by two weak bands near 2820 cm⁻¹ and 2720 cm⁻¹.[10][11] The appearance of two bands is often due to Fermi resonance with an overtone of the C-H bending vibration.[10]

-

Carbonyl C=O Stretch: A very strong and sharp absorption around 1665 cm⁻¹ is the most prominent feature, corresponding to the C=O stretch. Its position is lower than a typical saturated aldehyde (~1730 cm⁻¹) because the carbonyl group is conjugated with the indole ring system, which weakens the C=O bond.[7][11]

-

C-F Stretch: A strong band in the 1250 cm⁻¹ region is indicative of the C-F bond stretch.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.

MS Data & Interpretation

The primary goal is to confirm the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Assignment |

|---|---|

| 164.0512 | [M+H]⁺ (Protonated molecule) |

| 186.0331 | [M+Na]⁺ (Sodium adduct) |

| 136.0563 | [M+H - CO]⁺ (Loss of carbon monoxide) |

Expertise & Causality:

-

Molecular Ion: The molecular formula C₉H₆FNO gives an exact mass of 163.0433 u. In positive-ion ESI, the molecule is readily protonated, yielding a prominent [M+H]⁺ ion at m/z 164.0512. Observing this value with high accuracy (<5 ppm error) via HRMS provides strong evidence for the elemental composition.

-

Fragmentation: A characteristic fragmentation pathway for aromatic aldehydes is the loss of carbon monoxide (CO, 28 u) from the protonated molecular ion, which would result in a fragment ion at m/z 136.0563.

Comprehensive Analytical Workflow

The synergy of these techniques provides a robust and self-validating system for structural confirmation.

Sources

- 1. volochem.com [volochem.com]

- 2. This compound [myskinrecipes.com]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

The Strategic Reactivity of 6-Fluoroindole Derivatives: An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 6-position, offers a powerful tool to modulate the physicochemical and pharmacological properties of indole-based molecules. This guide provides a comprehensive technical overview of the reactivity of 6-fluoroindole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the electronic influence of the C6-fluoro substituent and explore its impact on key chemical transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. This document is designed to serve as a practical resource, complete with detailed experimental protocols, mechanistic discussions, and illustrative diagrams to empower the rational design and synthesis of next-generation 6-fluoroindole-containing drug candidates.

The Electronic Landscape of the 6-Fluoroindole Core

The introduction of a fluorine atom at the 6-position of the indole ring significantly alters its electronic properties, which in turn governs its reactivity.[1] Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene portion of the indole ring towards electrophilic attack to some extent. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak, mesomeric donating effect (+M).

The interplay of these opposing electronic forces is crucial to understanding the reactivity of 6-fluoroindole. While the inductive effect is generally dominant, the resonance effect can influence the regioselectivity of certain reactions. This unique electronic profile not only impacts the reactivity of the indole core but can also enhance metabolic stability and binding affinity of drug candidates.[2]

Electrophilic Aromatic Substitution: Navigating Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of indoles. The pyrrole ring of indole is significantly more reactive towards electrophiles than the benzene ring.[3] In unsubstituted indole, electrophilic attack occurs predominantly at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[4][5]

For 6-fluoroindole, the C3 position remains the most nucleophilic and the primary site of electrophilic attack. The electron-withdrawing nature of the fluorine at C6 generally does not alter this inherent preference.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group.[8] In the case of 6-fluoroindole, the reaction proceeds regioselectively at the C3 position to yield 6-fluoroindole-3-carboxaldehyde.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroindole

Objective: To synthesize 6-fluoroindole-3-carboxaldehyde.

Materials:

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask maintained under an inert atmosphere, cool a solution of 6-fluoroindole (1.0 equiv) in anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equiv) to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Upon completion (monitored by TLC), cool the reaction mixture back to 0 °C.

-

Carefully add a solution of sodium acetate (5.6 equiv) in water.

-

Stir for 10 minutes at 0 °C.

-

Dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 6-fluoroindole-3-carboxaldehyde.[10]

Caption: Vilsmeier-Haack Formylation of 6-Fluoroindole.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[11] For 6-fluoroindole, this reaction also occurs selectively at the C3 position. A common procedure involves the use of an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[12]

Experimental Protocol: Friedel-Crafts Acylation of 6-Fluoroindole

Objective: To synthesize 3-acyl-6-fluoroindole derivatives.

Materials:

-

6-Fluoroindole

-

Acyl chloride (e.g., acetyl chloride)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice/water bath.

-

Add the acyl chloride (1.1 equiv) dropwise to the suspension.

-

Following the addition of the acyl chloride, add a solution of 6-fluoroindole (1.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography.[12]

Caption: Friedel-Crafts Acylation of 6-Fluoroindole.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For 6-fluoroindole derivatives, these reactions are typically performed on a halogenated scaffold, such as 6-fluoro-7-bromoindole or other halo-substituted 6-fluoroindoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[13] This reaction is widely used to synthesize biaryl and heteroaryl compounds. A typical protocol for a 6-bromo-substituted indole derivative would involve a palladium catalyst, a base, and a suitable boronic acid or ester.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromoindole Derivative

Objective: To synthesize an aryl-substituted 6-fluoroindole derivative.

Materials:

-

6-Bromo-fluoroindole derivative (e.g., 7-bromo-6-fluoroindole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃)

-

1,4-Dioxane, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add the 6-bromo-fluoroindole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[12]

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Bromoindole Derivative

Objective: To synthesize an amino-substituted 6-fluoroindole derivative.

Materials:

-

6-Bromo-fluoroindole derivative

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous and degassed

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 6-bromo-fluoroindole derivative (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst, the ligand, and the base in a reaction vessel.

-

Add the anhydrous and degassed solvent.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[16] The Sonogashira coupling is a valuable tool for introducing alkynyl moieties into the 6-fluoroindole scaffold, which can then be further elaborated.

Cycloaddition Reactions: Constructing Polycyclic Systems

Cycloaddition reactions are powerful transformations for the construction of cyclic and polycyclic frameworks.[17] The C2-C3 double bond of the indole nucleus can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to complex, three-dimensional structures.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[18] While the isolated C2-C3 double bond of indole is not a highly reactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or by tethering it to a diene in an intramolecular fashion. The introduction of a vinyl group at the C3 position of 6-fluoroindole would create a diene that could participate in [4+2] cycloaddition reactions.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azomethine ylide, nitrile oxide, or azide) and a dipolarophile to form a five-membered heterocyclic ring.[19] The C2-C3 double bond of 6-fluoroindole can act as a dipolarophile. For instance, the reaction of an in situ generated azomethine ylide with a 6-fluoroindole derivative can lead to the formation of complex spiro-pyrrolidinyl-oxindoles or other polycyclic systems.[20] The stereochemical outcome of these reactions is often highly controlled, making them particularly useful in the synthesis of stereochemically rich natural products and pharmaceuticals.

Summary of Reactivity and Data

The following table summarizes the key reactions of 6-fluoroindole derivatives discussed in this guide, highlighting the typical regioselectivity and providing a general overview of their synthetic utility.

| Reaction Type | Reagents | Position of Functionalization | Product Class |

| Electrophilic Aromatic Substitution | |||

| Vilsmeier-Haack | POCl₃, DMF | C3 | 3-Formylindoles |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C3 | 3-Acylindoles |

| Metal-Catalyzed Cross-Coupling | |||

| Suzuki-Miyaura | Arylboronic Acid, Pd Catalyst, Base | Position of Halogen | Aryl-substituted Indoles |

| Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Base | Position of Halogen | Amino-substituted Indoles |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Base | Position of Halogen | Alkynyl-substituted Indoles |

| Cycloaddition Reactions | |||

| Diels-Alder | Diene | C2, C3 | Fused Carbocycles |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | C2, C3 | Fused/Spiro Heterocycles |

Conclusion

The 6-fluoroindole scaffold represents a privileged starting point for the development of novel therapeutic agents. A thorough understanding of its reactivity is paramount for the efficient and rational design of synthetic routes. The fluorine atom at the C6 position subtly modulates the electronic properties of the indole core, generally maintaining the inherent C3-regioselectivity for electrophilic substitutions while offering potential advantages in terms of metabolic stability and target engagement. The amenability of halogenated 6-fluoroindoles to a wide array of metal-catalyzed cross-coupling reactions, coupled with the potential for cycloaddition chemistry, provides a rich and versatile toolkit for the construction of diverse and complex molecular architectures. This guide serves as a foundational resource to aid researchers in harnessing the unique chemical properties of 6-fluoroindole derivatives for the advancement of drug discovery programs.

References

-

Experiment 1: Friedel-Crafts Acylation. umich.edu.

-

Buchwald–Hartwig amination. In: Wikipedia.

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

-

Diels–Alder reaction. In: Wikipedia.

-

Synthetic entries to 6-fluoro-7-substituted indole derivatives. ElectronicsAndBooks.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

-

A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Benchchem.

-

Vilsmeier-Haack Reaction. NROChemistry.

-

Catalytic Enantioselective Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated. Universidad Autónoma de Madrid.

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles.

-

A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Benchchem.

-

[4+2] Cycloaddition Reactions of Indole Derivatives | Request PDF. ResearchGate.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal.

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole.

-

Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate.

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3.

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed.

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

-

Friedel-Crafts Acylation. Organic Chemistry Portal.

-

Cycloaddition Reactions in Organic Synthesis.

-

Vilsmeier-Haack reaction of indole. YouTube.

-

The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in ... Pearson.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, February 21).

-

Vilsmeier–Haack reaction of indole. YouTube.

-

Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.

-

Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.

-

Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. (2007, November 19).

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.

-

Molecules | Special Issue : Cycloaddition Reactions in Organic Synthesis. MDPI.

-

Electrophilic Aromatic Substitution of a BN Indole. PMC.

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

-

Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.

-

Cycloaddition Reactions in Organic Synthesis. SciSpace.

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. ResearchGate.

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.

-

Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed.

-

Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. PMC.

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4).

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. ResearchGate.

-

Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene? Quora. (2020, September 10).

-

Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 20. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[5][6] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule.[6] These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Indole Nucleus and the Fluorine Advantage

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in essential amino acids like tryptophan and key signaling molecules like serotonin underscores its biological significance.[7] Consequently, indole derivatives have been extensively explored and developed as therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4]

The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design:[6][8]

-

Enhanced Metabolic Stability: Fluorine substitution, particularly on aromatic rings, is a well-established strategy to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] By replacing a hydrogen atom with a more stable fluorine atom, the metabolic half-life of the compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[5]

-

Modulation of Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often enhances it, which can improve membrane permeability and cellular uptake.[8][9]

-

Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can influence a molecule's ionization state at physiological pH, affecting its solubility, receptor interactions, and cell permeability.

-

Conformational Control: Fluorine can induce specific conformational preferences in a molecule through steric and electronic interactions. This can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity.

This guide will explore these principles through the lens of specific biological activities, providing a framework for the rational design of next-generation fluorinated indole-based therapeutics.

Fluorinated Indoles as Anticancer Agents

Fluorinated indoles have demonstrated significant promise in oncology, targeting a variety of cancer-related pathways.[10][11][12]

Mechanism of Action: Targeting Key Cancer Pathways

A prominent strategy in cancer therapy is the inhibition of protein kinases, which are often dysregulated in cancer cells. Several fluorinated indoles have been developed as potent kinase inhibitors. For instance, Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core and acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][13]

Another critical target is the p53-MDM2 interaction. The p53 protein is a tumor suppressor that is often inactivated in cancer cells by the over-expression of its negative regulator, MDM2.[14][15] Fluorinated indole-based antagonists have been developed to disrupt this interaction, thereby restoring p53 function and inducing apoptosis in cancer cells.[14][15][16]

Figure 1: Mechanism of a fluorinated indole-based MDM2 antagonist. This diagram illustrates how a fluorinated indole compound can inhibit the MDM2 protein, preventing the degradation of the p53 tumor suppressor and leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Workflow: Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel fluorinated indole compounds involves a series of in vitro and in vivo assays.

Figure 2: Experimental workflow for anticancer evaluation. This flowchart outlines the key stages in the preclinical evaluation of fluorinated indole compounds as potential anticancer agents.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated indole compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Indole Derivative 10b | A549 (Lung Cancer) | 0.12 | [17] |

| Indole Derivative 10b | K562 (Leukemia) | 0.01 | [17] |

| Indole-furanone 11 | U-937 (Leukemia) | 0.6 | [18] |

| Spirooxindole 43a | MCF-7 (Breast Cancer) | 3.88 | [11] |

| Indole-2-carboxamide Va | General Cancer Cell Lines | 0.026-0.086 | [19] |

Table 1: In Vitro Antiproliferative Activity of Selected Fluorinated Indole Derivatives.

To confirm that a compound interacts with its intended target, biophysical assays such as Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are employed.[15]

Protocol: Fluorescence Polarization (FP) Assay for MDM2 Inhibition

-

Reagents: Prepare a solution of fluorescently labeled p53-derived peptide, recombinant MDM2 protein, and the fluorinated indole inhibitor.

-

Incubation: Incubate the components in a suitable buffer in a 384-well plate.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Principle: In the absence of an inhibitor, the fluorescent peptide binds to the larger MDM2 protein, resulting in a high polarization value. In the presence of a competitive inhibitor, the peptide is displaced, leading to a lower polarization value.

-

Data Analysis: Determine the Ki or IC50 value for the inhibitor.

Fluorinated Indoles as Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indoles have shown promising activity against a range of bacteria and fungi.[20][21][22]

Antibacterial and Antifungal Activity

Fluorinated indole derivatives have been synthesized and screened for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[20][21][22] The introduction of fluorine can enhance the antimicrobial potency of the indole scaffold.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative bacteria | <12.5 | [3][4] |

| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [21] |

| 5-fluoro-3-phenyl-1H-indole derivative | M. tuberculosis H37Rv | 6.25 | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Fluorinated Indole Derivatives against Various Microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the fluorinated indole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Fluorinated Indoles in Neuropharmacology and Antiviral Applications

The versatility of the fluorinated indole scaffold extends to the central nervous system and antiviral therapies.

Neurological Applications

Indole derivatives are known to interact with various receptors in the central nervous system. For example, Vilazodone, an antidepressant, is an indole derivative that acts as a serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1] Flindokalner is a fluorinated indole that acts as a potassium channel opener.[1][13]

Antiviral Activity

Fluorinated indoles have demonstrated potent antiviral activity, particularly against HIV.[8] For instance, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[7] Other fluorinated indole derivatives have shown high potency in inhibiting HIV-1 replication at nanomolar concentrations.[8]

| Compound | Virus | EC50 | Reference |

| Fluorinated indole-carboxamide 19a-e | HIV-1 WT | 2.0–4.6 nM | [8] |

| Benzenesulfonyl fluoro-indolecarboxamide 20h | HIV-1 WT | 0.5 nM (MT-4 cells) | [8] |

| 7-heteroaryl-carboxamide fluorinated indole 23n | HIV-1 | 0.0058 nM | [8] |

Table 3: Antiviral Activity of Selected Fluorinated Indole Derivatives against HIV-1.

Synthesis of Fluorinated Indole Compounds

The synthesis of fluorinated indoles can be achieved through various strategies, including the use of fluorinated building blocks or the direct fluorination of an existing indole ring.

Figure 3: Key synthetic strategies for fluorinated indoles. This diagram outlines the two main approaches for synthesizing fluorinated indole compounds: starting with fluorinated precursors or directly fluorinating the indole core.

Recent advances have focused on developing milder and more regioselective direct fluorination methods.[23] For example, electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at specific positions on the indole ring.[23]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a highly effective approach for optimizing the biological activity and pharmaceutical properties of indole-based compounds. This guide has highlighted the diverse applications of fluorinated indoles in oncology, infectious diseases, and neuropharmacology, underpinned by their ability to modulate key biological targets and pathways.

Future research in this area will likely focus on:

-

Development of novel and more selective fluorination methodologies: This will enable the synthesis of a wider range of structurally diverse fluorinated indoles with precise control over the position of fluorination.

-

Exploration of new biological targets: The unique properties of fluorinated indoles make them attractive candidates for screening against a broader array of therapeutic targets.

-

In-depth structure-activity relationship (SAR) studies: A deeper understanding of how fluorine substitution influences biological activity will guide the rational design of more potent and selective drug candidates.

The continued exploration of fluorinated indole chemistry holds immense potential for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

- Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106.

- Skalniak, L., et al. (2019). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. FEBS Journal, 286(7), 1360-1374.

- Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- ResearchGate. (n.d.). A fluorinated indole‐based MDM2 antagonist selectively inhibits the growth of p53 osteosarcoma cells.

- University of Groningen. (2019). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells.

- Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Synthesis of Medicinally Important Indole Deriv

- . (n.d.). Benchchem.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activ

- Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18 F-Labeled Analogue of the MDM2 Inhibitor SP-141. (n.d.). MDPI.

- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online.

- Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025).

- Fluorine-18 Labeling of the MDM2 Inhibitor RG7388 for PET Imaging: Chemistry and Preliminary Evalu

- ResearchGate. (n.d.).

- Recent advancements on biological activity of indole and their deriv

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).

- Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in r

- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.).

- Request PDF. (n.d.). Indoles as anticancer agents.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- Biomedical Importance of Indoles. (n.d.). PubMed Central.

- Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. (n.d.). PubMed.

- Selective inhibition of CYP2B6-catalyzed bupropion hydroxylation in human liver microsomes in vitro. (n.d.). PubMed.

- Inhibition of CYP2B6 by Medicinal Plant Extracts: Implication for Use of Efavirenz and Nevirapine-Based Highly Active Anti-Retroviral Therapy (HAART) in Resource-Limited Settings. (2016). PubMed Central.

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. rjpn.org [rjpn.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. turkjps.org [turkjps.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Applications of 6-Fluoroindoles

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a fluorine atom at the 6-position of this indole ring creates 6-fluoroindole, a versatile building block that significantly enhances the pharmacological properties of parent molecules.[1][2] This modification can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][3] This technical guide provides an in-depth exploration of the therapeutic applications of 6-fluoroindole derivatives, with a focus on their roles in oncology, neuroscience, and infectious diseases. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for relevant assays, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development programs.

The Physicochemical Advantage of the 6-Fluoro Substitution

The substitution of a hydrogen atom with a fluorine atom at the C-6 position of the indole ring is a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small size alter the electronic properties of the indole ring, influencing its reactivity and interaction with biological targets.[4] This substitution often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life. Furthermore, the lipophilicity imparted by the fluorine atom can improve a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][3]

Applications in Oncology: Targeting Kinase Signaling

A significant area of application for 6-fluoroindole derivatives is in the development of kinase inhibitors for cancer therapy.[4][5] Many kinases are overactive in cancer cells, driving uncontrolled proliferation and survival.[6]

Mechanism of Action: BRAF Kinase Inhibition

One of the most prominent examples is in the inhibition of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma. 6-fluoroindole-containing compounds have been developed as potent inhibitors of the mutated BRAF V600E protein. These inhibitors bind to the ATP-binding site of the kinase, preventing its activation and halting the downstream signaling cascade that promotes cell growth.

Below is a diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a hypothetical 6-fluoroindole derivative.

Caption: Inhibition of the MAPK/ERK pathway by a 6-fluoroindole derivative.

Quantitative Data Summary: Kinase Inhibition

| Compound Type | Target Kinase | IC50 (nM) | Disease Model |